molecular formula C16H22O4 B11714707 Mono(1-methylheptyl) phthalate CAS No. 21395-09-5

Mono(1-methylheptyl) phthalate

Cat. No.: B11714707
CAS No.: 21395-09-5
M. Wt: 278.34 g/mol
InChI Key: DUJBEEUYBSLMGM-UHFFFAOYSA-N
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Description

(+/-)-Mono-2-octyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are esters of phthalic acid and are primarily used to soften polyvinyl chloride (PVC). Due to their extensive use, phthalates are ubiquitous in the environment and have raised concerns due to their potential health effects .

Preparation Methods

The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the acid-catalyzed reaction of phthalic anhydride with 2-octanol. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-octanol.

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions include phthalic acid and its derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (+/-)-Mono-2-octyl phthalate involves its interaction with nuclear receptors and hormone pathways. Phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. They can also interfere with the synthesis, transport, and metabolism of hormones, leading to disruptions in endocrine function .

Comparison with Similar Compounds

(+/-)-Mono-2-octyl phthalate can be compared with other phthalates such as diethyl phthalate (DEP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP). While all these compounds are used as plasticizers, they differ in their molecular weights and specific applications. For instance:

(+/-)-Mono-2-octyl phthalate is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications.

Biological Activity

Mono(1-methylheptyl) phthalate (M1MP) is a phthalic acid monoester with the molecular formula C₁₆H₂₂O₄. It is primarily utilized as a plasticizer in various industrial applications, enhancing the flexibility and durability of plastics. This compound is part of a larger family of phthalates, which are known for their potential biological activities and health implications.

Biological Activity Overview

The biological activity of M1MP has been primarily investigated in relation to its metabolites, which can exert various effects on biological systems. Key areas of focus include:

  • Endocrine Disruption : Phthalates, including M1MP, are recognized for their potential to disrupt endocrine functions. They can interfere with hormone regulation, leading to reproductive health issues and metabolic disorders in animal models.
  • Metabolic Pathways : Research indicates that M1MP can activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid and carbohydrate metabolism. This activation may contribute to metabolic disorders such as obesity and insulin resistance.

1. Metabolic Effects

A study highlighted that exposure to M1MP and its metabolites correlates with adverse health outcomes, particularly metabolic disruptions. In animal studies, exposure resulted in significant alterations in lipid metabolism due to PPAR activation .

2. Toxicological Assessments

Toxicological evaluations have shown that M1MP exhibits similar toxicity profiles to other phthalates. For instance, a comparative analysis indicated that M1MP's metabolites could lead to developmental issues akin to those observed with di(2-ethylhexyl) phthalate (DEHP), another well-studied phthalate .

Comparative Analysis with Other Phthalates

To contextualize the biological activity of M1MP, a comparison with other phthalates is useful:

Compound NameMolecular FormulaKey Characteristics
Di(2-ethylhexyl) phthalate (DEHP)C₂₄H₃₈O₄Widely used plasticizer; known endocrine disruptor
Mono-n-butyl phthalate (MBP)C₁₄H₁₈O₄Shorter chain; commonly found in cosmetics
Di-n-butyl phthalate (DBP)C₂₂H₃₄O₄Associated with reproductive toxicity
Mono(2-ethylhexyl) phthalateC₂₀H₂₆O₄Metabolite of DEHP; similar toxicological effects

M1MP's unique alkyl chain configuration may influence its specific biological interactions compared to these other compounds.

Environmental Impact and Degradation

M1MP's persistence in the environment raises concerns about its ecological impact. Studies suggest that while it can be metabolized into various monoesters, these metabolites may also disrupt metabolic processes in plant and microbial communities . The environmental degradation pathways of M1MP are crucial for understanding its long-term effects on ecosystems.

Properties

CAS No.

21395-09-5

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-octan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

DUJBEEUYBSLMGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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